Lithium laurate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

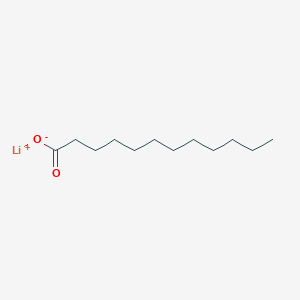

Lithium laurate is a metallorganic compound with the chemical formula LiO₂C(CH₂)₁₀CH₃. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound is a lithium salt of lauric acid, a fatty acid commonly found in coconut oil and other natural fats. This compound typically appears as a white, solid powder and is slightly soluble in water, ethanol, and diethyl ether .

准备方法

Synthetic Routes and Reaction Conditions: Lithium laurate can be synthesized through the reaction of lithium hydroxide with lauric acid. The reaction typically occurs in an organic solvent such as ethanol or diethyl ether. The general reaction is as follows:

LiOH+C₁₂H₂₄O₂→LiO₂C(CH₂)₁₀CH₃+H₂O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing lauric acid with lithium carbonate or lithium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product. The resulting this compound is then purified through recrystallization or other purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. The oxidation typically results in the formation of lithium carbonate and other by-products.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, where the lithium ion is replaced by another metal ion.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Other metal salts such as sodium chloride or potassium nitrate.

Major Products Formed:

Oxidation: Lithium carbonate, carbon dioxide.

Reduction: this compound remains largely unchanged.

Substitution: Formation of new metal laurates

科学研究应用

Chemical Applications

Lithium laurate serves as a reagent in organic synthesis and as a stabilizer in polymeric materials. Its role as a nucleating agent has been particularly significant in the development of advanced materials.

Case Study: Nucleating Agent in Polypropylene Composites

Recent research demonstrated that this compound enhances the crystallization rate of isotactic polypropylene (iPP) composites. The addition of this compound improved mechanical properties such as tensile strength and impact resistance by 10% to 19% compared to composites without it. The crystallization behavior was significantly altered, leading to better optical clarity and reduced haze values from 36.03% to 9.89% with optimal concentrations .

| Composite | Tensile Strength | Flexural Modulus | Impact Strength | Haze Value |

|---|---|---|---|---|

| Neat iPP | Baseline | Baseline | Baseline | 36.03% |

| iPP with this compound | +10% | +16% | +19% | 9.89% |

Biological Applications

This compound has been investigated for its potential antimicrobial properties due to the presence of lauric acid, which is known for its efficacy against various pathogens.

Case Study: Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membranes, leading to cell lysis. This property makes it a candidate for use in topical formulations aimed at preventing infections.

Medical Applications

In medicine, this compound is being explored for its potential use in drug delivery systems and as an ingredient in topical formulations.

Case Study: Drug Delivery Systems

Research indicates that this compound can enhance the bioavailability of certain drugs when used in lipid-based formulations. Its ability to form stable emulsions helps improve the solubility of hydrophobic drugs, making it valuable in pharmaceutical applications.

Industrial Applications

This compound finds utility as a lubricant, thickening agent, and stabilizer in various industrial processes.

Case Study: Lubrication in Manufacturing

In industrial settings, this compound has been utilized as a lubricant in high-performance applications such as metal forming and machining processes. Its thermal stability and low friction properties contribute to improved efficiency and reduced wear on machinery.

Safety and Environmental Considerations

While this compound presents numerous benefits across various applications, safety considerations are paramount. The compound's interaction with other materials must be assessed to prevent adverse reactions during its use in industrial applications.

作用机制

The mechanism of action of lithium laurate involves its interaction with cellular membranes and proteins. The lithium ion can modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. The fatty acid component, lauric acid, contributes to the compound’s antimicrobial properties by disrupting microbial cell membranes .

相似化合物的比较

Lithium Stearate: Another lithium salt of a fatty acid, commonly used as a lubricant and thickening agent.

Lithium 12-Hydroxystearate: Used in greases and lubricants, known for its high-temperature stability.

Comparison:

Lithium Laurate vs. Lithium Stearate: this compound has a shorter carbon chain compared to lithium stearate, resulting in different solubility and melting point characteristics. This compound is less commercially valuable but has niche applications in specific industrial processes.

This compound vs. Lithium 12-Hydroxystearate: Lithium 12-hydroxystearate has a hydroxyl group, which provides additional stability and makes it more suitable for high-temperature applications. .

This compound, with its unique properties and applications, continues to be a compound of interest in various scientific and industrial fields. Its versatility and potential for further research make it a valuable subject of study.

属性

CAS 编号 |

14622-13-0 |

|---|---|

分子式 |

C12H24LiO2 |

分子量 |

207.3 g/mol |

IUPAC 名称 |

lithium;dodecanoate |

InChI |

InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

InChI 键 |

YWPNWBZBQJHEGO-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCCCCCCC(=O)[O-] |

手性 SMILES |

[Li+].CCCCCCCCCCCC(=O)[O-] |

规范 SMILES |

[Li].CCCCCCCCCCCC(=O)O |

Key on ui other cas no. |

14622-13-0 |

相关CAS编号 |

143-07-7 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What causes the change in viscosity observed in solutions of water, Lithium laurate, and butanol-I with varying butanol-I concentrations?

A3: [] The viscosity changes in a water-Lithium laurate-butanol-I system are attributed to the formation of two types of micelles. At lower butanol-I concentrations, hydrophilic oleomicelles dominate. As the butanol-I concentration increases, a transition occurs around 60%, leading to the formation of lipophilic hydromicelles. This shift in micelle type significantly influences the solution's viscosity. Moreover, the presence of certain acids, like benzoic, salicylic, and fatty acids, can further impact viscosity due to their interactions with these micelles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。